

5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

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An In-depth Technical Guide to **5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine**: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrazolopyridine nucleus is recognized as a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.^[1] This guide focuses on a key intermediate, **5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine**, providing a comprehensive overview for researchers and drug development professionals. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway grounded in established chemical principles, and elucidate its vast potential as a versatile building block for creating novel therapeutics, particularly in oncology and immunology.

Physicochemical Properties and Structural Analysis

5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is a functionalized heterocyclic compound designed for use as a synthetic intermediate in research and development.^[2] Its core structure is the 1H-pyrazolo[4,3-b]pyridine, an arrangement that confers significant biological relevance.^{[3][4]}

The key structural features are:

- Pyrazolo[4,3-b]pyridine Core: This fused bicyclic system is an analog of purine, enabling it to act as an antagonist or modulator in biological processes that involve natural purines.[\[1\]](#) This mimicry is a primary source of the broad bioactivity seen in this class of compounds.
- 5-Benzyl Group: The benzyl substituent serves a dual purpose. It can act as a protecting group for the 5-hydroxy functionality or be an integral part of the final pharmacophore, influencing binding affinity and pharmacokinetic properties through steric and electronic effects.
- 3-Iodo Group: The iodine atom at the C3 position is the most critical feature for its role as an intermediate. It serves as an excellent leaving group and a versatile synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[\[5\]](#) This allows for the systematic exploration of the chemical space around the core scaffold.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	351.14 g/mol	[2]
Molecular Formula	C ₁₃ H ₁₀ IN ₃ O	[2]
CAS Number	1134328-03-2	[2] [6]
Appearance	White to off-white solid (typical)	N/A
Solubility	Soluble in organic solvents like DMSO, DMF, CH ₂ Cl ₂	N/A

Synthesis and Mechanistic Considerations

The synthesis of **5-(Benzyl)-3-iodo-1H-pyrazolo[4,3-b]pyridine** can be achieved through a multi-step sequence starting from readily available pyridine precursors. The following protocol is a representative, field-proven approach based on established methodologies for constructing the pyrazolopyridine scaffold.[\[7\]](#)[\[8\]](#)

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of 2-chloro-5-(benzyl)-3-nitropyridine

- To a solution of 2-chloro-5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction to 60°C and stir for 4-6 hours, monitoring progress by TLC.
- Upon completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: The use of a polar aprotic solvent (DMF) and a moderate base (K_2CO_3) facilitates the S_N2 reaction between the phenoxide ion and benzyl bromide to form the benzyl ether, while minimizing side reactions.

Step 2: Synthesis of 5-(benzyloxy)-3-nitro-1H-pyrazolo[4,3-b]pyridin-2-amine

- Dissolve the product from Step 1 (1.0 eq) in ethanol.
- Add hydrazine hydrate ($N_2H_4 \cdot H_2O$, 5.0 eq) to the solution.
- Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.
- Cool the reaction to room temperature, which should induce precipitation of the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield the cyclized pyrazolopyridine.

Causality: Hydrazine acts as a binucleophile. It first displaces the chloro group via nucleophilic aromatic substitution (S_NAr) and then undergoes an intramolecular cyclization by attacking the nitro group, which is subsequently reduced and eliminated to form the pyrazole ring.

Step 3: Synthesis of **5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine**

- Suspend copper(I) iodide (CuI, 1.5 eq) and the amine from Step 2 (1.0 eq) in anhydrous acetonitrile.
- Add isoamyl nitrite (1.5 eq) dropwise at 0°C.
- Allow the reaction to warm to room temperature and then heat to 65°C for 2-3 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture, filter through celite to remove copper salts, and concentrate the filtrate.
- Purify the residue by column chromatography to afford the final product.

Causality: This is a Sandmeyer-type reaction. Isoamyl nitrite diazotizes the amino group, which is then displaced by iodide from the copper(I) iodide reagent to install the iodine atom at the C3 position.

Synthetic Workflow Diagram



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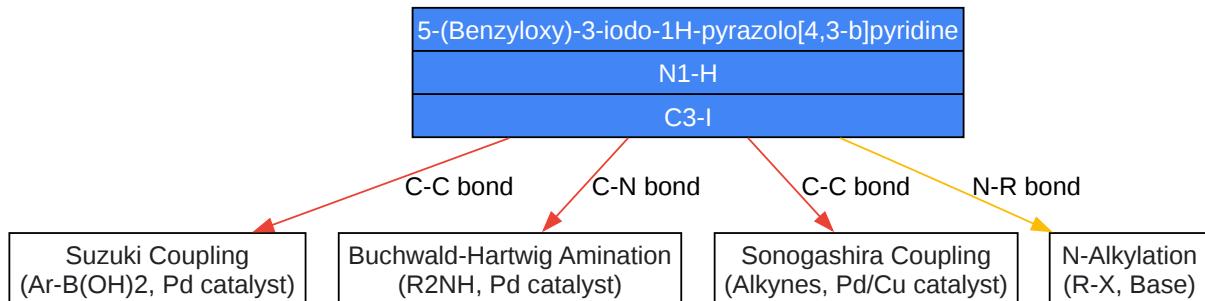
Caption: Proposed synthetic route for the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **5-(Benzyl oxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine** lies in its potential as a versatile scaffold for generating libraries of bioactive compounds. The 3-iodo position is primed for elaboration via established cross-coupling methodologies.

Vectorial Functionalization Potential

This intermediate allows for systematic and selective functionalization at key positions, enabling a "fragment-to-lead" drug discovery approach.^[5] The primary reaction vector is at the C3 position, with secondary modifications possible at the N1 position of the pyrazole ring.



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Caption: Key cross-coupling reactions from the core scaffold.

Therapeutic Targets and Biological Relevance

Derivatives of the pyrazolopyridine scaffold have shown potent activity against a range of important therapeutic targets. This historical success provides a strong rationale for using **5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine** as a starting point for new discovery programs.

Target Class	Specific Example	Biological Relevance	Representative Derivatives	Source
Kinase Inhibitors	c-Met, TBK1	Cancer, Inflammation, Autoimmune Disease	Pyrazolo[3,4-b]pyridines	[9][10]
Antiparasitic Agents	Leishmania species	Leishmaniasis	Pyrazolo[3,4-b]pyridines	[11]
Anticancer Agents	Various (e.g., Topoisomerase II α)	Oncology	Pyrazolo[3,4-b]pyridines	[1][3]
Ion Channel Modulators	TASK-3 Potassium Channel	Oncology, Neurological Disorders	5-(indol-2-yl)pyrazolo[3,4-b]pyridines	[12]

The ability to rapidly generate analogs by leveraging the 3-iodo group allows researchers to conduct systematic Structure-Activity Relationship (SAR) studies, optimizing compounds for potency, selectivity, and pharmacokinetic profiles against targets like these.

Safety, Handling, and Storage

5-(Benzylxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is intended for laboratory research use only.[2] Users must consult the official Material Safety Data Sheet (SDS) before handling.[13] As a general precaution for iodo-aromatic and heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood. For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.

Conclusion

5-(Benzylxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is more than a simple chemical; it is a strategically designed building block that provides access to a chemically rich and biologically relevant region of molecular space. Its core pyrazolopyridine scaffold has a proven track record in the development of potent modulators of key biological targets. The presence of the C3-iodo

group offers a reliable and versatile handle for synthetic elaboration, making this compound an invaluable asset for medicinal chemists engaged in hit-to-lead optimization and the discovery of next-generation therapeutics.

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References

- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Benzylxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 5-(benzylxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine | 1134328-03-2 [chemicalbook.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [5-(BenzylOxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377579#5-benzylOxy-3-iodo-1h-pyrazolo-4-3-b-pyridine-molecular-weight>]

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